molecular formula C36H32P2 B14202873 (Ethane-1,2-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane} CAS No. 922551-33-5

(Ethane-1,2-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}

Cat. No.: B14202873
CAS No.: 922551-33-5
M. Wt: 526.6 g/mol
InChI Key: PCALEDJPDZIKHN-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a central ethane-1,2-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of ethane-1,2-diyl dichloride with two equivalents of (naphthalen-1-yl)methylphosphane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} undergoes various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Substitution: The phenyl and naphthalen-1-ylmethyl groups can undergo electrophilic aromatic substitution reactions.

    Coordination: The phosphane groups can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form metal complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted aromatic compounds.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} largely depends on its role as a ligand in metal complexes. The phosphane groups coordinate with metal centers, altering the electronic properties of the metal and enhancing its catalytic activity. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: A simpler phosphane compound with three phenyl groups.

    Bis(diphenylphosphino)methane: A related compound with two diphenylphosphino groups attached to a methylene bridge.

    1,2-Bis(diphenylphosphino)ethane: Similar to (Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} but with diphenylphosphino groups instead of naphthalen-1-ylmethyl and phenyl groups.

Uniqueness

(Ethane-1,2-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties

Properties

CAS No.

922551-33-5

Molecular Formula

C36H32P2

Molecular Weight

526.6 g/mol

IUPAC Name

naphthalen-1-ylmethyl-[2-[naphthalen-1-ylmethyl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C36H32P2/c1-3-19-33(20-4-1)37(27-31-17-11-15-29-13-7-9-23-35(29)31)25-26-38(34-21-5-2-6-22-34)28-32-18-12-16-30-14-8-10-24-36(30)32/h1-24H,25-28H2

InChI Key

PCALEDJPDZIKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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